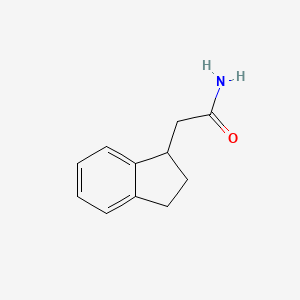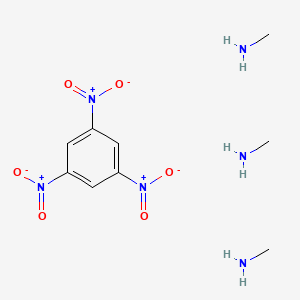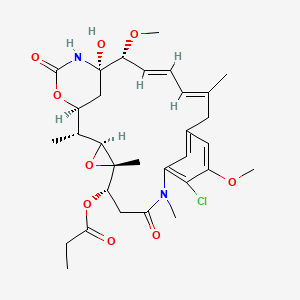![molecular formula C18H19N2OP B14635447 2,2'-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole) CAS No. 53780-72-6](/img/structure/B14635447.png)
2,2'-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole) is a chemical compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features a phosphoryl group attached to two pyrrole rings, each substituted with a methyl group and a phenylethenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole) can be achieved through various synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrrole oxides, while reduction may produce pyrrole derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
2,2’-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,2’-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole) involves its interaction with specific molecular targets and pathways. The phosphoryl group plays a crucial role in its reactivity, enabling the compound to participate in various chemical reactions. The pyrrole rings contribute to its aromaticity and stability, allowing it to interact with other aromatic compounds and biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyrrole: A compound with two pyrrole rings connected by a single bond.
2,2’-Bipyridine: A compound with two pyridine rings connected by a single bond.
2,2’-Biphenyl: A compound with two benzene rings connected by a single bond.
Uniqueness
2,2’-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole) is unique due to the presence of the phosphoryl group and the specific substitution pattern on the pyrrole rings. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
53780-72-6 |
|---|---|
Molekularformel |
C18H19N2OP |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
1-methyl-2-[(1-methylpyrrol-2-yl)-(2-phenylethenyl)phosphoryl]pyrrole |
InChI |
InChI=1S/C18H19N2OP/c1-19-13-6-10-17(19)22(21,18-11-7-14-20(18)2)15-12-16-8-4-3-5-9-16/h3-15H,1-2H3 |
InChI-Schlüssel |
MHGKNGGDTSTZHD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C1P(=O)(C=CC2=CC=CC=C2)C3=CC=CN3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


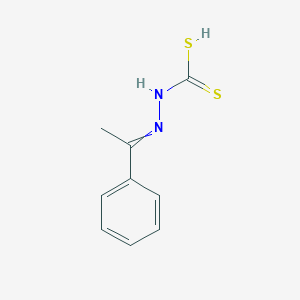
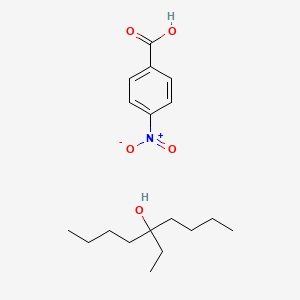
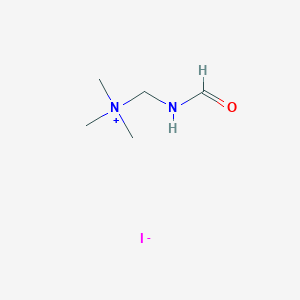
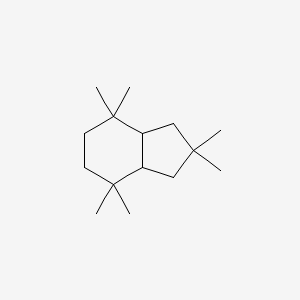
![6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14635394.png)
![Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate](/img/structure/B14635406.png)
![Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14635408.png)


